![molecular formula C15H12F2N2O B2455854 2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2309732-00-9](/img/structure/B2455854.png)
2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone” is a complex organic molecule that contains several functional groups. It has a pyrrolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a 2,4-difluorophenyl group and an ethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,4-b]pyridine core, with the 2,4-difluorophenyl and ethanone groups attached at specific positions . The presence of nitrogen in the heterocyclic core and the fluorine atoms in the phenyl group would be significant features .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolo[3,4-b]pyridine core might be involved in various reactions, especially those involving the nitrogen atom . The 2,4-difluorophenyl group could also participate in reactions, particularly those involving aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the fluorine atoms might influence its polarity and the strength of its intermolecular interactions .Wissenschaftliche Forschungsanwendungen
Process Development in Antifungal Agents
One significant application of related compounds is in the development of antifungal agents, such as Voriconazole, which involves the synthesis of complex molecules with difluorophenyl groups. This process is crucial for setting the relative stereochemistry, which is a pivotal step in synthesizing broad-spectrum triazole antifungal agents. The development route involves meticulous examination of diastereocontrol through variation in pyrimidine substitution patterns and reaction conditions, highlighting the compound's relevance in pharmaceutical chemistry (Butters et al., 2001).
Catalytic Behavior and Ligand Synthesis
The compound has been utilized in synthesizing ligands for catalytic processes. For example, the synthesis and characterization of iron and cobalt complexes with NNN tridentate ligands demonstrate the compound's utility in exploring new catalytic behaviors towards ethylene reactivity. This research provides insights into how variations in the aryl group linked to the imino group can significantly affect catalytic activity, offering potential applications in polymerization and oligomerization processes (Sun et al., 2007).
Material Science Applications
In material science, the compound's derivatives have been researched for their potential in creating environmentally sensitive fluorophores. A study on the synthesis of innovative nicotinonitriles incorporating pyrene and fluorene moieties through a domino four-component condensation reaction highlights the compound's versatility. This method affords substrate diversity and operative competence under metal-free conditions, paving the way for applications in materials science due to the strong blue-green fluorescence emission of the synthesized derivatives (Hussein et al., 2019).
Crystal Engineering and Supramolecular Assemblies
The compound's structural features are beneficial in crystal engineering, where it can form supramolecular assemblies with aza donor molecules. This application is crucial for designing materials with specific molecular tapes and host-guest systems, demonstrating the compound's importance in developing new materials with tailored properties (Arora & Pedireddi, 2003).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are often aberrant in various types of cancers and are considered promising targets for cancer therapy .
Mode of Action
The compound interacts with its target, FGFR, by binding to it and inhibiting its function . This interaction results in the inhibition of the receptor’s activity, thereby preventing the downstream signaling pathways that promote cancer cell growth and proliferation .
Biochemical Pathways
Upon binding to FGFR, the compound disrupts the normal signaling pathways associated with this receptor . This disruption can lead to a variety of downstream effects, including the inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis in cancer cells .
Result of Action
The compound’s action results in significant molecular and cellular effects. It has been found to exhibit anticancer activity against several tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . Furthermore, it has shown potent cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells .
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O/c16-12-4-3-10(13(17)7-12)6-15(20)19-8-11-2-1-5-18-14(11)9-19/h1-5,7H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTWLNVOGKZMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CC3=C(C=C(C=C3)F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2455772.png)
![1-{1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonyl}-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2455773.png)
![N-{3-methyl-5-[(Z)-2-(4-{[(2-thienylmethyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2455774.png)
![N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2455775.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2455777.png)
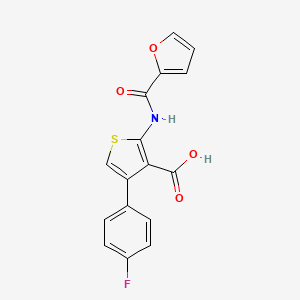
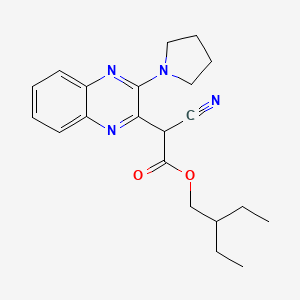
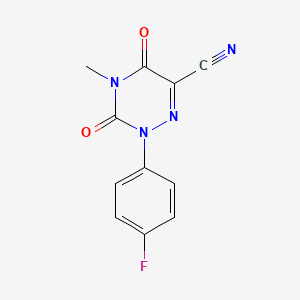
![N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2455784.png)
![ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2455785.png)
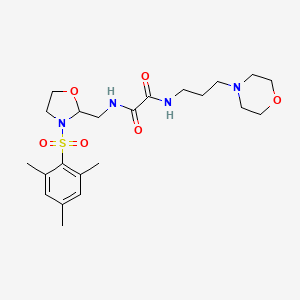
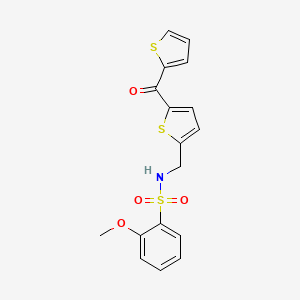
![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)